Organocatalytic Enantioselectivity in Vinyl Sulfone Michael Addition: 1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea vs. Pyrrolidine-Thiourea Analogs
In the asymmetric Michael addition of cyclohexanone to phenyl vinyl sulfone, the target compound (catalyst 3a, 10 mol%) delivered 87% ee, whereas the closely related N-benzyl-pyrrolidine-thiourea analog gave only 72% ee under identical conditions. This 15-percentage-point gain in enantioselectivity is attributed to the methyl substituent on the thiourea nitrogen, which reduces off-pathway hydrogen-bond interactions [1].
| Evidence Dimension | Enantiomeric excess (ee) in Michael addition |
|---|---|
| Target Compound Data | 87% ee |
| Comparator Or Baseline | N-benzyl-pyrrolidine-thiourea: 72% ee |
| Quantified Difference | +15 percentage points ee |
| Conditions | Cyclohexanone + phenyl vinyl sulfone, 10 mol% catalyst, rt, 24 h |
Why This Matters
For procurement of a chiral organocatalyst, a 15-percentage-point ee advantage directly translates to higher product purity, reduced purification costs, and improved process economics in asymmetric synthesis campaigns.
- [1] Jovanovic, P. et al. Pyrrolidine derived thioureas as organocatalysts in the Michael reaction of vinyl sulfone. Structure–stereoselectivity study. Tetrahedron: Asymmetry, 2016, 27, 990–997. View Source
